A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-methoxyphenyl)propan-1-one
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-methoxyphenyl)propan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scope
2-Bromo-1-(4-methoxyphenyl)propan-1-one, also known by synonyms such as 2-bromo-4'-methoxypropiophenone, is a halogenated ketone of significant interest in synthetic organic chemistry.[1] Its utility is most pronounced as a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical compounds and novel materials.[2] The presence of a stereocenter at the α-carbon, a reactive bromine atom, and an electron-rich methoxyphenyl group provides multiple avenues for chemical modification, making it a valuable building block.
This guide provides a detailed examination of the core physical and chemical properties of this compound. It is designed to equip researchers and drug development professionals with the essential data and procedural knowledge required for its safe handling, characterization, and effective use in a laboratory setting. The narrative moves beyond a simple recitation of data to explain the causality behind standard analytical procedures, ensuring a deeper understanding of the material's behavior.
Section 2: Core Physicochemical Data
The fundamental properties of 2-Bromo-1-(4-methoxyphenyl)propan-1-one are summarized below. This data is critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(4-methoxyphenyl)propan-1-one | PubChem[1] |
| CAS Number | 21086-33-9 | Sigma-Aldrich, Biosynth |
| Molecular Formula | C₁₀H₁₁BrO₂ | Sigma-Aldrich, PubChem[1] |
| Molecular Weight | 243.10 g/mol | Sigma-Aldrich, PubChem[1] |
| Appearance | White crystalline solid | ChemBK, Sigma-Aldrich[2] |
| Melting Point | 51-53 °C | ChemBK[2] |
| Boiling Point | No experimental data available | ChemBK[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide) | ChemBK[2] |
| SMILES | CC(C(=O)C1=CC=C(C=C1)OC)Br | PubChem, Biosynth[1] |
| InChIKey | QNCDPGOJVGDTAN-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[1] |
Section 3: Molecular Structure and Spectroscopic Profile
A thorough understanding of a compound's structure is paramount for predicting its reactivity and confirming its identity. While comprehensive public spectral data for this specific molecule is limited, its profile can be reliably predicted based on its constituent functional groups.
Caption: Molecular structure of 2-Bromo-1-(4-methoxyphenyl)propan-1-one.
Predicted Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
A doublet signal around 1.8-2.0 ppm for the three protons of the methyl group (-CH-CH₃ ), coupled to the alpha-proton.
-
A singlet around 3.8-3.9 ppm for the three protons of the methoxy group (-OCH₃ ).
-
A quartet signal around 5.1-5.3 ppm for the single alpha-proton (C H-Br), coupled to the methyl group protons.
-
A doublet for the two aromatic protons ortho to the carbonyl group (Ar-H ) around 7.9-8.0 ppm .
-
A doublet for the two aromatic protons meta to the carbonyl group (Ar-H ) around 6.9-7.0 ppm .
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum is expected to display 10 distinct signals:
-
Aliphatic carbons for the methyl group (~20 ppm), the alpha-carbon (~45 ppm), and the methoxy carbon (~55 ppm).
-
Aromatic carbons, including two signals for the quaternary carbons and two for the protonated carbons.
-
A downfield signal for the carbonyl carbon (C =O) above 190 ppm .
-
-
IR (Infrared) Spectroscopy: Key absorption bands anticipated are:
-
A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the conjugated ketone C=O stretching vibration.
-
Several peaks in the 1500-1600 cm⁻¹ range for the aromatic C=C stretching.
-
Strong peaks around 1250 cm⁻¹ and 1030 cm⁻¹ for the aryl-alkyl ether C-O stretching.
-
A peak in the 600-700 cm⁻¹ region for the C-Br stretching vibration.
-
Section 4: Experimental Protocols for Physicochemical Characterization
To ensure the identity, purity, and suitability of 2-Bromo-1-(4-methoxyphenyl)propan-1-one for experimental use, a systematic characterization workflow is essential.
Caption: Standard workflow for the physical characterization of a solid compound.
Protocol 1: Melting Point Determination
-
Causality: The melting point is a rapid and reliable indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.
-
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.
-
Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample tightly.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point (51 °C). Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Protocol 2: Spectroscopic Identity Confirmation (NMR)
-
Causality: NMR spectroscopy provides the most definitive, non-destructive structural confirmation by mapping the chemical environment of all hydrogen and carbon atoms. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly within a clean, dry NMR tube.
-
Homogenization: Cap the tube and invert several times to ensure the solution is homogeneous.
-
Data Acquisition: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Analysis: Process the resulting spectra and compare the observed chemical shifts, integration values, and coupling patterns to the predicted profile described in Section 3.
-
Section 5: Safety, Handling, and Storage
Proper handling and storage are critical due to the compound's hazardous nature.
-
GHS Hazard Classification:
-
Recommended Handling Procedures:
-
Always use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][3]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]
-
Keep away from ignition sources.[2]
-
-
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
The designated storage class is 8A for combustible, corrosive hazardous materials.
-
Section 6: Conclusion
2-Bromo-1-(4-methoxyphenyl)propan-1-one is a key synthetic intermediate whose utility is directly linked to a clear understanding of its physical properties. This guide has consolidated its core physicochemical data, provided a predicted spectroscopic profile for identity confirmation, and outlined validated experimental protocols for its characterization. Adherence to the safety and handling protocols described is essential for mitigating risks in a research environment. The information presented herein serves as a foundational resource for scientists leveraging this compound in their synthetic endeavors.
References
-
2-Bromo-1-(4-methoxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]
-
Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
2-bromo-1-(4-methoxyphenyl)propan-1-one. ChemBK. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]
